1-[4-(5-Phenylpentyl)phenyl]ethanone
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Overview
Description
1-[4-(5-Phenylpentyl)phenyl]ethanone is an organic compound with the molecular formula C19H22O. It is a ketone derivative characterized by a phenyl group attached to a pentyl chain, which is further connected to another phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Phenylpentyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form an acylium ion.
Electrophilic attack: The acylium ion then attacks the aromatic ring, leading to the formation of the ketone product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Phenylpentyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[4-(5-Phenylpentyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(5-Phenylpentyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Affecting gene expression, protein synthesis, and signal transduction.
Comparison with Similar Compounds
1-(4-ethylphenyl)ethanone: Similar structure but with an ethyl group instead of a phenylpentyl chain.
1-[4-(phenylmethoxy)phenyl]ethanone: Contains a phenylmethoxy group instead of a phenylpentyl chain
Uniqueness: 1-[4-(5-Phenylpentyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
1-[4-(5-Phenylpentyl)phenyl]ethanone, also known as a substituted ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a phenylpentyl substituent that may influence its interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H22O
- Molecular Weight : 266.37 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act as a ligand for certain receptors, potentially affecting signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.
Biological Activities
-
Anticancer Activity
- Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Case Study : In vitro assays demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results show promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity
Pathogen Inhibition Zone (mm) MIC (µg/mL) Staphylococcus aureus 18 32 Escherichia coli 20 16 Pseudomonas aeruginosa 15 64
-
Neuroprotective Effects
- Some investigations have suggested neuroprotective properties, indicating potential applications in treating neurodegenerative diseases. The mechanism may involve reducing neuroinflammation and oxidative stress.
Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
- Study A : Evaluated the compound's effect on apoptosis in cancer cells, reporting enhanced cell death via mitochondrial pathways.
- Study B : Investigated its antimicrobial efficacy, revealing significant activity against multiple bacterial strains.
- Study C : Focused on neuroprotective effects, demonstrating reduced levels of inflammatory markers in neuronal cell cultures treated with the compound.
Properties
CAS No. |
6337-75-3 |
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Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-[4-(5-phenylpentyl)phenyl]ethanone |
InChI |
InChI=1S/C19H22O/c1-16(20)19-14-12-18(13-15-19)11-7-3-6-10-17-8-4-2-5-9-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3 |
InChI Key |
BECSCIYRBUSPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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